molecular formula C5H6N2O3 B8817799 Ethyl cyanoglyoxylate-2-oxime

Ethyl cyanoglyoxylate-2-oxime

Katalognummer: B8817799
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: LCFXLZAXGXOXAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Role in Peptide Synthesis

2.1 Coupling Agent

Ethyl cyanoglyoxylate-2-oxime is primarily used as an additive in conjunction with carbodiimides (e.g., dicyclohexylcarbodiimide) during peptide synthesis. Its main function is to neutralize the basicity of the carbodiimide, thereby preventing unwanted side reactions such as racemization and epimerization. This property is particularly beneficial in solid-phase peptide synthesis and automated synthesis processes.

2.2 Comparative Efficiency

In studies comparing OxymaPure with traditional additives like 1-hydroxybenzotriazole (HOBt), OxymaPure has demonstrated superior performance by providing higher yields and lower racemization rates. For instance, when used with dipeptide synthesis involving N-protected amino acids, OxymaPure yielded products with over 81% purity without the formation of racemic byproducts .

Biochemical Applications

3.1 Targeted Drug Delivery

Recent research has explored the use of this compound in bioconjugation strategies for targeted drug delivery systems. In one study, derivatives of this compound were utilized to enhance the delivery of anticancer agents like aloe-emodin to specific cancer cell lines, demonstrating significant cytotoxic effects . The ability to conjugate this compound with various bioactive molecules opens avenues for developing more effective therapeutic agents.

3.2 Synthesis of Novel Compounds

This compound has been employed in synthesizing sulfonate esters and other novel coupling agents that exhibit improved performance in peptide synthesis . This versatility underscores its importance not only as an additive but also as a precursor for creating new chemical entities.

Case Studies

Study Application Findings
Caporale et al., 2017Peptide SynthesisOxyma/DIC improved the yield of desired peptides significantly compared to traditional methods .
Mendonca et al., 2021Peptide-Porphyrin ConjugatesDemonstrated that OxymaPure/DIC was effective for synthesizing conjugates targeting viral infections .
Recent StudyAnticancer Drug DeliveryShowed enhanced cytotoxicity of conjugates involving this compound against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ethyl cyanoglyoxylate-2-oxime is unique in its ability to suppress racemization and improve coupling efficiency in peptide synthesis. Similar compounds include:

This compound offers a safer and more efficient alternative to these compounds, making it a valuable additive in peptide synthesis.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for ethyl cyanoglyoxylate-2-oxime to ensure stability in peptide synthesis?

this compound should be stored at 2–8°C in a dry, inert environment to prevent hydrolysis or degradation. Its hygroscopic nature necessitates desiccant use in storage containers. Thermal stability assessments indicate decomposition above 130°C, requiring avoidance of prolonged exposure to high temperatures during handling .

Q. How can researchers characterize the purity and structural integrity of this compound prior to use?

Analytical methods include:

  • HPLC with UV detection (λ = 210–220 nm) to assess purity (≥98% as per supplier specifications) .
  • FT-IR spectroscopy to confirm functional groups (e.g., oxime C=N-O stretch at ~1600–1650 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
  • NMR (¹H/¹³C) to validate molecular structure, particularly the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and oxime (δ ~8–10 ppm for NOH) moieties .

Q. What are standard protocols for using this compound as a coupling reagent in solid-phase peptide synthesis (SPPS)?

A typical protocol involves:

  • Dissolving this compound (0.3–0.5 M) and DIC (1.0–1.2 eq) in DMF.
  • Activating Fmoc-amino acids (4–6 eq) for 2–5 minutes before coupling to resin-bound peptides.
  • Monitoring coupling efficiency via Kaiser or TNBS tests. Microwave irradiation (30–50°C, 10–30 W) reduces reaction time from days to minutes while maintaining >70% yield in challenging sequences .

Advanced Research Questions

Q. How does this compound minimize racemization during peptide coupling compared to HOBt or HOAt?

The oxime group in this compound acts as a superior proton shuttle, reducing carbodiimide-mediated epimerization by stabilizing the reactive O-acylisourea intermediate. Studies show <1% racemization in model peptides (e.g., Aib-containing sequences) when using Oxyma/DIC versus 3–5% with HOBt/EDC .

Q. What is the role of this compound in microwave-assisted peptide synthesis, and how do reaction parameters influence yield?

Microwave irradiation enhances reaction kinetics by promoting rapid activation of amino acids. This compound’s compatibility with polar solvents (e.g., DMF) allows efficient dielectric heating. Optimized conditions (e.g., 30 minutes at 50°C) achieve >90% coupling efficiency in sterically hindered residues (e.g., Fmoc-Azagln(Trt)-OH) .

Q. How does this compound compare to other coupling reagents (e.g., HATU, COMU) in terms of efficiency and side reactions?

Comparative studies show:

  • Oxyma/DIC outperforms HATU/sym-collidine in crude peptide purity (85% vs. 72%) for sequences prone to aggregation.
  • Reduced by-products (e.g., N-terminal deletions) due to milder activation conditions.
  • Lower cost and non-explosive nature make it preferable to COMU in large-scale syntheses .

Q. What are the applications of this compound in synthesizing peptide-porphyrin conjugates for therapeutic use?

this compound facilitates coupling of porphyrin-carboxylic acids to lysine-rich peptides under ambient conditions. This method achieved 70% yield for brain-targeting conjugates (e.g., TPP-RVG29) with minimal side-chain oxidation, critical for antiviral applications .

Q. How can researchers analyze and mitigate side reactions when using this compound in Fmoc-SPPS?

Common side reactions include:

  • Oxime ester hydrolysis : Mitigated by anhydrous DMF and controlled activation times (<10 minutes).
  • Incomplete coupling : Addressed via double coupling with 20% piperidine/DMF deprotection. LC-MS analysis of crude peptides identifies truncated sequences, enabling iterative optimization .

Q. What is the stability of this compound under acidic or basic conditions in solution?

Stability studies in DMF show:

  • Acidic conditions (pH 3–5) : Degrades within 24 hours via oxime protonation.
  • Basic conditions (pH 8–10) : Rapid hydrolysis of the ethyl ester group. Neutral pH (6–7) and low temperatures (0–4°C) extend solution stability to 48 hours .

Q. How can this compound be integrated into automated peptide synthesizers for high-throughput applications?

Automated protocols use:

  • Pre-activated amino acid solutions (0.4 M Oxyma/DIC in DMF) with syringe pumps for precise delivery.
  • Real-time monitoring via conductivity sensors to detect coupling completion.
    This approach reduces manual intervention and improves reproducibility in multi-step syntheses .

Eigenschaften

Molekularformel

C5H6N2O3

Molekulargewicht

142.11 g/mol

IUPAC-Name

ethyl 2-cyano-2-hydroxyiminoacetate

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3

InChI-Schlüssel

LCFXLZAXGXOXAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=NO)C#N

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethylcyanoacetate (11.3 g, 100 mmol) is added to a solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml) and acetic acid (8.0 ml=8.4 g, 140 mmol) is added to the stirred mixture. The ester disappears and soon yellow crystals of the sodium derivative start to separate. Next day the crystals are collected and then dissolved in 2N HCl (50 ml). The product is extracted with ether (four times, 50 ml each time) and the extracts dried over anhydrous Na2SO4. Removal of the solvent by evaporation in vacuo leaves a crystalline residue, ethyl 2-hydroxyimino-2-cyanoacetate, melting at 133° C. (12.4 g, 87%).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.9 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.